molecular formula C10H13N3O2 B2595095 2-oxa-5-azabicyclo[2.2.1]heptan-5-yl(1-methyl-1H-pyrazol-5-yl)methanone CAS No. 2097924-94-0

2-oxa-5-azabicyclo[2.2.1]heptan-5-yl(1-methyl-1H-pyrazol-5-yl)methanone

Cat. No.: B2595095
CAS No.: 2097924-94-0
M. Wt: 207.233
InChI Key: URDXCJWUYPCEQJ-UHFFFAOYSA-N
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Description

2-oxa-5-azabicyclo[221]heptan-5-yl(1-methyl-1H-pyrazol-5-yl)methanone is a complex organic compound featuring a bicyclic structure with both oxygen and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-oxa-5-azabicyclo[2.2.1]heptan-5-yl(1-methyl-1H-pyrazol-5-yl)methanone typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:

    Formation of the Bicyclic Core: The bicyclic core can be synthesized through a cyclization reaction involving a suitable diene and a dienophile under Diels-Alder reaction conditions. This step often requires a catalyst and elevated temperatures to proceed efficiently.

    Functionalization: The introduction of the pyrazole moiety can be achieved through a nucleophilic substitution reaction. This involves reacting the bicyclic intermediate with a pyrazole derivative in the presence of a base.

    Final Assembly: The final step involves the formation of the methanone linkage, which can be accomplished through a condensation reaction between the functionalized bicyclic intermediate and a suitable carbonyl compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors to maintain precise control over reaction conditions and the implementation of purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-oxa-5-azabicyclo[2.2.1]heptan-5-yl(1-methyl-1H-pyrazol-5-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced analogs.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, 2-oxa-5-azabicyclo[2.2.1]heptan-5-yl(1-methyl-1H-pyrazol-5-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.

Biology

In biological research, this compound can be used to study enzyme interactions and receptor binding due to its potential as a ligand. Its bicyclic structure may mimic natural substrates, making it useful in biochemical assays.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound in the development of new drugs targeting specific enzymes or receptors involved in disease pathways.

Industry

In the industrial sector, this compound could be used in the synthesis of advanced materials with specific properties, such as polymers with enhanced stability or reactivity.

Mechanism of Action

The mechanism by which 2-oxa-5-azabicyclo[2.2.1]heptan-5-yl(1-methyl-1H-pyrazol-5-yl)methanone exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The bicyclic structure allows for specific spatial orientation, which can enhance binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

    2-oxa-5-azabicyclo[2.2.1]heptane: A simpler analog without the pyrazole moiety.

    1-methyl-1H-pyrazol-5-ylmethanone: Lacks the bicyclic structure but contains the pyrazole and methanone functionalities.

Uniqueness

2-oxa-5-azabicyclo[221]heptan-5-yl(1-methyl-1H-pyrazol-5-yl)methanone is unique due to the combination of its bicyclic core and pyrazole moiety

By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can explore its full potential in scientific and industrial contexts.

Properties

IUPAC Name

(2-methylpyrazol-3-yl)-(2-oxa-5-azabicyclo[2.2.1]heptan-5-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O2/c1-12-9(2-3-11-12)10(14)13-5-8-4-7(13)6-15-8/h2-3,7-8H,4-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URDXCJWUYPCEQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C(=O)N2CC3CC2CO3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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